![molecular formula C21H18N2O2S B2874314 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 325980-08-3](/img/structure/B2874314.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The benzo[d]thiazol-2(3H)-one moiety could potentially undergo a variety of chemical reactions .Applications De Recherche Scientifique
Photovoltaics
Benzo[c][1,2,5]thiadiazole (BTZ) Motif in Photovoltaic Applications: The BTZ motif, which is structurally related to the compound , has been extensively researched for its application in photovoltaics . These electron donor-acceptor systems are crucial for the development of solar cells, where they contribute to the efficient conversion of solar energy into electrical energy. The compound’s ability to act as an organophotocatalyst under visible light enhances its potential in photovoltaic devices, where light absorption and energy conversion are key.
Fluorescent Sensors
Use as Fluorescent Probes and Sensors: Compounds with the BTZ motif have also been investigated for their use as fluorescent sensors . The electronic properties of these compounds allow them to interact with various analytes, leading to changes in fluorescence that can be measured. This makes them valuable tools for detecting and quantifying biological and chemical substances in various environments.
Organic Light-Emitting Diodes (OLEDs)
Application in OLED Technology: The structural analogs of the compound have shown promise in the field of OLED technology . Their high thermal stability and ambipolar transport properties make them suitable as electron-transport materials in OLEDs. This contributes to the development of high-efficiency deep-red phosphorescent OLEDs, which are used in display and lighting technologies.
Corrosion Inhibitors
Role in Industrial Chemistry as Corrosion Inhibitors Thiophene derivatives, which include the compound , are utilized as corrosion inhibitors in industrial chemistry . They form protective layers on metal surfaces, preventing or slowing down the corrosion process. This application is vital for extending the lifespan of metal components in various industries.
Organic Semiconductors
Advancement of Organic Semiconductors: The compound’s thiophene-based structure is significant in the advancement of organic semiconductors . These materials are essential for the development of organic field-effect transistors (OFETs) and play a prominent role in the fabrication of flexible electronic devices.
Pharmacological Properties
Biological Activity and Pharmacological Applications: Thiophene derivatives exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s structural framework is similar to that of various biologically active molecules, making it a potential candidate for drug development and medicinal chemistry.
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-8-9-17-19(10-13)26-21(23(17)2)22-20(24)16-11-14-6-4-5-7-15(14)12-18(16)25-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYZBACDZIEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)
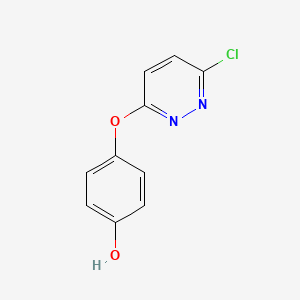
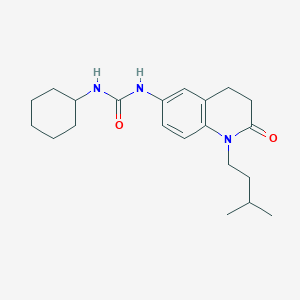
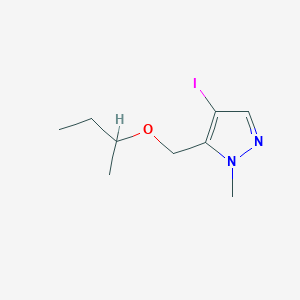
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)
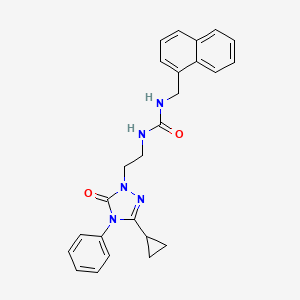
![2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2874248.png)
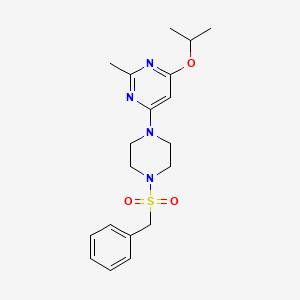
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2874250.png)


